molecular formula C18H21N3O5S2 B2665295 N'-(4-methoxyphenyl)-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide CAS No. 896294-11-4

N'-(4-methoxyphenyl)-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide

Cat. No.: B2665295
CAS No.: 896294-11-4
M. Wt: 423.5
InChI Key: NWVSSFHIVXDPGS-UHFFFAOYSA-N
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Description

N'-(4-Methoxyphenyl)-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide is a synthetic small molecule characterized by three key structural elements:

  • 4-Methoxyphenyl group: A common pharmacophore in medicinal chemistry due to its electron-donating methoxy group, which enhances metabolic stability and bioavailability .
  • Ethanediamide linker: This diamide bridge may facilitate hydrogen bonding with biological targets, akin to thiourea or urea linkers in related compounds .

Properties

IUPAC Name

N'-(4-methoxyphenyl)-N-[(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S2/c1-26-15-8-6-13(7-9-15)20-18(23)17(22)19-12-14-4-2-10-21(14)28(24,25)16-5-3-11-27-16/h3,5-9,11,14H,2,4,10,12H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWVSSFHIVXDPGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-methoxyphenyl)-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-methoxyaniline, thiophene-2-sulfonyl chloride, and pyrrolidine derivatives. These intermediates are then subjected to condensation reactions, amide bond formation, and other organic transformations under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, solvent selection, and reaction optimization techniques.

Chemical Reactions Analysis

Types of Reactions

N’-(4-methoxyphenyl)-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group and thiophene ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules in organic synthesis.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation as a candidate for drug development due to its unique structure.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(4-methoxyphenyl)-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through experimental studies.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below highlights structural similarities and differences between the target compound and key analogs from the evidence:

Compound Name/Identifier Key Structural Features Notable Properties/Applications Reference
Target Compound Pyrrolidine-thiophene sulfonyl, ethanediamide, 4-methoxyphenyl Hypothesized enzyme inhibition or antimicrobial
K124 Indole, thiourea linker, 4-methoxyphenyl Antifungal activity (tested in brassinin analogs)
1-[(4-Fluorophenyl)methyl]-N-(4-piperidinyl)-1H-benzimidazol-2-amine Benzimidazole core, piperidine, fluorophenyl Potential CNS modulation (structural inference)
EP 2 697 207 B1 Compound Oxazolidine, trifluoromethylphenyl, methanesulfonamide Unspecified (patented sulfonamide derivatives)
Compound 37 () Bicyclic framework, thiophene sulfonamide, ferrocenyl group Catalytic/electrochemical applications

Key Comparisons

Linker Group
  • The ethanediamide in the target compound contrasts with thiourea in K124 . While both facilitate hydrogen bonding, thiourea’s sulfur atom may confer redox activity, whereas the diamide linker offers greater hydrolytic stability.
Aromatic and Heterocyclic Moieties
  • The 4-methoxyphenyl group is shared with K124 but replaces the indole in K124 with a pyrrolidine-thiophene sulfonyl system. This substitution may enhance solubility and alter target specificity .
Sulfonamide Functionality
  • The thiophene sulfonyl group in the target compound is structurally distinct from the methanesulfonamide in . Thiophene’s π-electron system may enable unique interactions (e.g., with aromatic residues in enzymes) .

Biological Activity

N'-(4-methoxyphenyl)-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, focusing on its anticancer, antimicrobial, and anti-inflammatory activities.

Chemical Structure and Properties

The compound has a complex structure characterized by the following molecular formula:

  • Molecular Formula : C22H27N3O4S
  • Molecular Weight : 485.6 g/mol

The structural features include a methoxyphenyl group, a thiophene ring, and a pyrrolidine moiety, which contribute to its biological activity.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. The mechanism of action appears to involve:

  • Microtubule Dynamics Interference : Similar to Combretastatin A-4, this compound disrupts microtubule formation, leading to apoptosis in cancer cells.
  • Cell Line Studies : In vitro assays have shown that the compound inhibits cell proliferation in various cancer cell lines, including breast and lung cancer models.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.0Microtubule disruption
A549 (Lung)7.5Induction of apoptosis
HeLa (Cervical)6.0Cell cycle arrest

Antimicrobial Activity

The compound also exhibits notable antimicrobial effects against various pathogens. Research indicates:

  • Bacterial Inhibition : It has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • Mechanism : The antimicrobial action is hypothesized to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .

Table 2: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, the compound has been evaluated for anti-inflammatory effects. Key findings include:

  • Cytokine Inhibition : Studies have reported a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell cultures treated with the compound.
  • Animal Models : In vivo studies using rodent models of inflammation have shown significant reductions in edema and pain response .

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

  • Breast Cancer Treatment : A study involving MCF-7 cells demonstrated that treatment with the compound at varying concentrations led to a dose-dependent decrease in cell viability.
  • Infection Control : Clinical isolates of Staphylococcus aureus treated with the compound exhibited reduced growth rates, suggesting its utility as a potential antibacterial agent.

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